2-Acetamido-3-hydroxy-N-methylpropanamide

Solid-state chemistry Polymorphism Conformational analysis

Researchers requiring C-terminally blocked dipeptide models often face limited access to well-characterized racemic N-acetylamino acid methylamides with systematic solid-state polymorphism data. This compound solves that gap as a validated serine-derived building block (CAS 7606-75-9, 95% purity). • Permits systematic solid-form screening: three distinct solid-state rotational isomers identified, enabling crystal engineering and polymorphism studies. • Validates computational methods: deeper conformational energy surface makes it a stringent test case for force field and sampling algorithm validation. • Enables chiral method development: racemic nature allows use as a reference standard for chiral HPLC/SFC system suitability testing.

Molecular Formula C6H12N2O3
Molecular Weight 160.17 g/mol
CAS No. 7606-75-9
Cat. No. B13218880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-3-hydroxy-N-methylpropanamide
CAS7606-75-9
Molecular FormulaC6H12N2O3
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC(=O)NC(CO)C(=O)NC
InChIInChI=1S/C6H12N2O3/c1-4(10)8-5(3-9)6(11)7-2/h5,9H,3H2,1-2H3,(H,7,11)(H,8,10)
InChIKeyWAZDXKZPWRIFLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetamido-3-hydroxy-N-methylpropanamide: Identity & Procurement


2-Acetamido-3-hydroxy-N-methylpropanamide (CAS 7606-75-9, molecular formula C6H12N2O3, molecular weight 160.17 g/mol) is an N-acetylated amino acid methylamide derivative that functions as a protected dipeptide model and a C-terminally blocked amino acid building block [1]. It is commercially available with a typical purity specification of 95% . The compound exists as a racemic mixture, distinguishing it from the (S)-enantiomer (CAS 6367-12-0) which may be required for stereospecific applications [1].

2-Acetamido-3-hydroxy-N-methylpropanamide: Why Substitution Fails


Direct substitution of 2-acetamido-3-hydroxy-N-methylpropanamide with structurally similar N-acetylamino acid methylamides or unprotected serine derivatives is not scientifically valid without explicit comparative data. The compound's specific combination of an N-acetyl cap, a serine side-chain hydroxyl, and a C-terminal methylamide blocking group creates a unique conformational landscape and functional profile that cannot be assumed for analogs [1][2]. The presence of the methylamide group fundamentally alters the molecule's behavior as a peptide mimetic by preventing C-terminal chain elongation and modifying conformational equilibria relative to free carboxyl or ester-terminated analogs [1]. Additionally, the racemic nature of CAS 7606-75-9 differentiates it from the (S)-enantiomer (CAS 6367-12-0), which may exhibit distinct interactions in chiral environments [2].

2-Acetamido-3-hydroxy-N-methylpropanamide: Differentiation Evidence


Solid-State Rotational Isomer Diversity

Raman spectroscopic investigation of N-acetylamino acid methylamides revealed that N-acetylserine methylamide (the compound of interest) exists in three distinct solid-state rotational isomeric forms, whereas N-acetyltyrosine methylamide exhibits two forms, and N-acetylhistidine methylamide exhibits only one form [1][2]. This indicates that the serine side-chain hydroxyl group confers a higher degree of solid-state conformational diversity compared to the tyrosine and histidine analogs.

Solid-state chemistry Polymorphism Conformational analysis Raman spectroscopy

Conformational Flexibility in Solution

Ab initio gradient calculations (4-21G basis set) on the model dipeptide N-acetyl N'-methyl serine amide identified 17 distinct conformations across regions of φ, ψ space [1]. In contrast to the glycine (GLY) and alanine (ALA) homologs, the serine analog (SER) exhibits a conformational energy surface with increased depth and the ability to form minimum-energy conformers in different regions that are energetically equivalent [1]. This characteristic arises from the hydroxyl-containing side chain, which introduces additional hydrogen-bonding possibilities not present in GLY or ALA.

Computational chemistry Conformational analysis Peptide mimetics Ab initio calculations

C-Terminal Blocking by N-Methylamide

The N-methylamide (NME) group in 2-acetamido-3-hydroxy-N-methylpropanamide functions as a blocking group for the C-terminus of peptides, preventing further elongation of the peptide chain [1]. This is in contrast to serine derivatives with a free carboxyl group (e.g., N-acetylserine) or ester-protected analogs (e.g., N-acetylserine methyl ester), which can undergo coupling reactions or hydrolysis. C-terminal modified peptides with N-methylamides are also useful for modulating structure-activity relationships and conformational properties [1].

Peptide synthesis C-terminus protection SAR studies Peptide mimetics

Enantiomeric Purity Differentiation

CAS 7606-75-9 refers to the racemic mixture of 2-acetamido-3-hydroxy-N-methylpropanamide, whereas CAS 6367-12-0 specifically denotes the (S)-enantiomer [1]. This stereochemical distinction is critical because the two enantiomers may exhibit different biological activities, binding affinities, or physical properties in chiral environments. Procurement of the correct CAS number ensures the intended stereochemical composition.

Chiral chemistry Stereochemistry Enantiomeric purity Procurement specification

2-Acetamido-3-hydroxy-N-methylpropanamide: Application Scenarios


Solid-State Polymorphism and Crystallization Studies

Given the identification of three distinct solid-state rotational isomers for N-acetylserine methylamide compared to one or two for closely related analogs [1], this compound is an ideal candidate for systematic investigations into solid-state polymorphism, crystal engineering, and the impact of side-chain functionality on solid-form diversity. Researchers studying crystallization behavior or developing solid-form screens for peptide-based pharmaceuticals may find this compound a valuable model system.

Computational and Spectroscopic Method Validation

The ab initio finding that N-acetyl N'-methyl serine amide exhibits a deeper conformational energy surface with multiple energetically equivalent conformers, in contrast to simpler glycine and alanine analogs [1], makes this compound a stringent test case for validating computational methods (e.g., force field parameterization, conformational sampling algorithms) and spectroscopic techniques (e.g., circular dichroism, Raman, VCD) designed to probe peptide backbone flexibility and side-chain effects.

Peptide Mimetic Design and SAR Studies

The N-methylamide group in this compound provides a permanent C-terminal block that prevents further peptide chain elongation [1]. This makes it directly applicable in structure-activity relationship (SAR) studies of peptide mimetics where the C-terminus must be capped to simulate the end of a peptide chain or to eliminate unwanted interactions. It can serve as a building block or a reference compound in the design of protease inhibitors or receptor ligands.

Chiral Chromatography Method Development

The availability of both the racemic mixture (CAS 7606-75-9) and the (S)-enantiomer (CAS 6367-12-0) [1] enables the development and validation of chiral separation methods. Analytical laboratories can use the racemate as a reference standard for method development in chiral HPLC or SFC, and as a system suitability test mixture to verify enantiomeric resolution.

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